molecular formula C21H28O2 B303254 propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

Numéro de catalogue B303254
Poids moléculaire: 312.4 g/mol
Clé InChI: CLBCEBCGAWBHAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate, also known as PDCC, is a synthetic compound that belongs to the class of cycloheptene derivatives. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.

Mécanisme D'action

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the neuron. This mechanism of action has been shown to be responsible for the neuroprotective effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in various animal models of neurological disorders.
Biochemical and Physiological Effects:
propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to have neuroprotective effects in various animal models of neurological disorders, including ischemia, traumatic brain injury, and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its ability to selectively modulate the activity of the NMDA receptor, which is an important target for the development of drugs for the treatment of neurological disorders. However, one of the limitations of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate. Another area of interest is the investigation of the potential therapeutic applications of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in the treatment of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Finally, the study of the biochemical and physiological effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate may provide insights into the mechanisms underlying synaptic plasticity and memory formation.

Méthodes De Synthèse

The synthesis of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting carboxylic acid with propyl alcohol.

Applications De Recherche Scientifique

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been widely used in scientific research due to its potential applications in the field of neuroscience. Specifically, propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important receptor involved in the regulation of synaptic plasticity and memory formation. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine, serotonin, and noradrenaline systems.

Propriétés

Nom du produit

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

Formule moléculaire

C21H28O2

Poids moléculaire

312.4 g/mol

Nom IUPAC

propyl 2,3-dimethyl-1,4,4a,5,6,7-hexahydrodibenzo[1,4-c:1//',2//'-f][7]annulene-11b-carboxylate

InChI

InChI=1S/C21H28O2/c1-4-12-23-20(22)21-14-16(3)15(2)13-18(21)10-7-9-17-8-5-6-11-19(17)21/h5-6,8,11,18H,4,7,9-10,12-14H2,1-3H3

Clé InChI

CLBCEBCGAWBHAK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

SMILES canonique

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.